molecular formula C8H13N3 B7904366 4-Isopropyl-6-methylpyrimidin-5-amine

4-Isopropyl-6-methylpyrimidin-5-amine

Cat. No. B7904366
M. Wt: 151.21 g/mol
InChI Key: VBSPSAYTRLYJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-6-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropyl-6-methylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropyl-6-methylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives : Bakavoli, Nikpour, and Rahimizadeh (2006) described the synthesis of thiazolo[4,5-d] pyrimidine derivatives using 4-amino-5-bromo-2-substituted-aminopyrimidines, which were obtained from 5-bromo-2,4-dichloro-6-methylpyrimidine. This indicates a potential application in the development of new compounds with thiazolo[4,5-d] pyrimidine structures (Bakavoli, Nikpour, & Rahimizadeh, 2006).

  • Formation of Diaminopyridines and Pyrimidines : In their study, Streef and Hertog (2010) explored the amination of dibromopyridines, resulting in the formation of diaminopyridines and a small amount of 4-amino-2-methylpyrimidine. This research highlights the role of aminations in synthesizing pyrimidine derivatives (Streef & Hertog, 2010).

  • Regioselective Displacement Reaction : Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine. This research suggests potential applications in regioselective synthesis processes (Doulah et al., 2014).

  • Synthesis of 4-Aryloxy-6-Methylpyrimidin-2-Amines : Erkin et al. (2015) synthesized 4-aryloxy-6-methylpyrimidin-2-amines, demonstrating a key pathway in the synthesis of certain heterocyclic compounds (Erkin et al., 2015).

  • Antihypertensive Applications : Aayisha et al. (2019) studied 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine and its role as an antihypertensive agent, indicating its potential use in medical applications (Aayisha et al., 2019).

properties

IUPAC Name

4-methyl-6-propan-2-ylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-5(2)8-7(9)6(3)10-4-11-8/h4-5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSPSAYTRLYJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropyl-6-methylpyrimidin-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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